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Compound of Interest

Compound Name: 3-lodo-4H-chromen-4-one

Cat. No.: B180143

An In-Depth Technical Guide to 3-lodo-4H-chromen-4-one: A Keystone Intermediate for Drug
Discovery

For researchers and scientists in the field of medicinal chemistry, the 4H-chromen-4-one
scaffold is a privileged structure, forming the core of numerous biologically active compounds,
from natural flavonoids to synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated
a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory,
antioxidant, and antitubercular properties.[2][4][5] Within this versatile class of compounds, 3-
lodo-4H-chromen-4-one emerges as a particularly valuable synthetic intermediate. The
presence of a halogen at the 3-position provides a reactive handle for introducing molecular
diversity through various cross-coupling reactions, making it a cornerstone for building libraries
of novel therapeutic agents.

This guide provides a comprehensive technical overview of 3-lodo-4H-chromen-4-one,
covering its structure, synthesis, reactivity, and applications, designed for professionals
engaged in drug development and synthetic chemistry.

Core Structure and Physicochemical Properties

The foundational structure of 3-lodo-4H-chromen-4-one consists of a fused benzene and y-
pyrone ring, with an iodine atom substituted at the C3 position of the pyrone ring. This
arrangement establishes the molecule's core chemical identity and reactivity profile.

IUPAC Name: 3-iodochromen-4-one[6]
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Synonyms: 3-lodochromone, 3-lodo-4H-chromen-4-one|6]

The key physicochemical properties are summarized in the table below, providing essential
data for experimental design and characterization.

Property Value Source
Molecular Formula CoHs102 PubChem][6]
Molecular Weight 272.04 g/mol PubChem][6]
Exact Mass 271.93343 Da PubChem][6]
CAS Number 122775-34-2 PubChem|[6]
Appearance Solid (typical) Sigma-Aldrich
XLogP3-AA 2.2 PubChem][6]

Synthesis of 3-lodo-4H-chromen-4-one

The synthesis of 3-iodochromones is most effectively achieved through the electrophilic
cyclization of B-ketoenamines derived from 2'-hydroxyacetophenones. This method is robust
and provides a direct route to the desired iodinated scaffold.[7]

Conceptual Workflow: From Precursor to Product

The synthesis follows a logical progression from a readily available starting material to the final
iodinated chromone. The workflow is designed to first create a key intermediate that is then
induced to cyclize in the presence of an iodine source.
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Caption: General workflow for the synthesis of 3-lodo-4H-chromen-4-one.

Detailed Experimental Protocol: Synthesis via
Enaminone Intermediate

This protocol describes a validated method for synthesizing the title compound. The rationale
behind using N,N-dimethylformamide dimethyl acetal (DMF-DMA) is its efficiency in forming the
enaminone intermediate, which is pre-organized for the subsequent cyclization step. Molecular
iodine (I2) then acts as both an electrophile to activate the enaminone and the source of the
iodine atom in an iodocyclization reaction.

Materials:

2'-Hydroxyacetophenone

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

Molecular lodine (I2)

Dioxane (solvent)
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Sodium bicarbonate (NaHCO3)

Sodium thiosulfate (Na2S203)

Ethyl acetate (for extraction)

Brine solution

Anhydrous sodium sulfate (Na2S0a)

Procedure:

e Formation of the Enaminone Intermediate:

[e]

In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous dioxane.
o Add DMF-DMA (1.2 eq) to the solution.

o Heat the reaction mixture at 80-90 °C for 2-3 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

o Upon completion, allow the mixture to cool to room temperature and remove the solvent
under reduced pressure to yield the crude enaminone intermediate. This intermediate is
often used in the next step without further purification.

» Electrophilic lodocyclization:
o Dissolve the crude enaminone intermediate in dioxane.
o Add molecular iodine (Iz, 1.5 eq) to the solution in portions at room temperature.

o Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can
be monitored by TLC until the starting material is consumed.

e Work-up and Purification:

o Quench the reaction by adding a saturated agueous solution of sodium thiosulfate
(Naz2S203) to remove excess iodine.
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o Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate

(NaHCO3).

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate

(NazS0a).

o Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

o Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to afford pure 3-lodo-4H-chromen-4-one.

Spectroscopic Characterization

Confirmation of the structure of 3-lodo-4H-chromen-4-one is achieved through standard

spectroscopic techniques. The data presented below are representative values based on

analyses of closely related chromone structures.[7]

Technique

Data and Interpretation

1H NMR

4 8.20-8.30 (dd, 1H, H-5), & 7.70-7.85 (m, 2H,
H-2, H-7), 8 7.40-7.60 (m, 2H, H-6, H-8). The
downfield shift of H-5 is characteristic and due

to the anisotropic effect of the carbonyl group.

13C NMR

0 ~174 (C=0, C-4), 5 ~156 (C-8a), & ~134 (C-
7), 8 ~126 (C-5), 6 ~125 (C-6), d ~120 (C-4a), d
~118 (C-8), & ~85-90 (C-3, iodinated carbon).
The C-3 signal is significantly shielded due to

the heavy atom effect of iodine.

FTIR (KBr)

v ~1630-1650 cm~1 (C=0 stretch of y-pyrone), v
~1580-1600 cm~! (C=C aromatic stretch).

Mass Spec (ESI)

m/z 272.9 [M+H]*, confirming the molecular

weight.
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Reactivity and Synthetic Utility in Drug Development

The true value of 3-lodo-4H-chromen-4-one for drug development professionals lies in its
synthetic versatility. The carbon-iodine bond at the C3 position is a prime site for transition
metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of
substituents. This capability is critical for structure-activity relationship (SAR) studies, where
systematic modification of a lead compound is necessary to optimize potency, selectivity, and
pharmacokinetic properties.
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Caption: Key cross-coupling reactions using 3-lodo-4H-chromen-4-one.

This strategic functionalization enables the synthesis of diverse compound libraries targeting a
range of diseases:

e Oncology: The chromone scaffold is found in compounds designed as kinase inhibitors and
anticancer agents.[2]

« Infectious Diseases: Chromone derivatives have been developed as potent agents against
multidrug-resistant tuberculosis.[5]

e Neurodegenerative Diseases: The scaffold is a key component in multi-target agents
designed to combat Alzheimer's disease by inhibiting acetylcholinesterase.[8]
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» Diabetic Complications: Derivatives of 4H-chromen-4-one have been identified as selective
Rho kinase (ROCK) inhibitors, showing potential for treating diabetic retinopathy.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 3-lodo-4H-chromen-4-one is classified with the following hazards:

e H302: Harmful if swallowed.[6]
o H319: Causes serious eye irritation.[6]

Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

In case of contact, rinse immediately with plenty of water.

Conclusion

3-lodo-4H-chromen-4-one is more than just a simple heterocyclic compound; it is an enabling
tool for innovation in medicinal chemistry. Its straightforward synthesis and, more importantly,
its versatile reactivity make it an indispensable building block for the creation of novel, complex,
and biologically active molecules. For researchers and drug development professionals,
mastering the chemistry of this intermediate opens the door to vast areas of therapeutic
discovery, from oncology to neurodegeneration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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